Boc-|A-Homoselenomethionine

Description

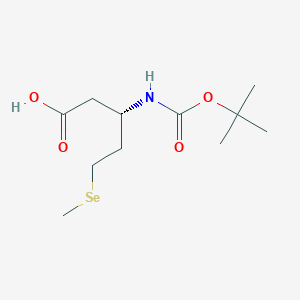

Boc-L-Homoselenomethionine is a selenium-containing amino acid derivative where the sulfur atom in methionine is replaced with selenium, and an additional methylene group extends the side chain (homologation). The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes. This compound is structurally analogous to methionine but exhibits distinct chemical and physical properties due to selenium's larger atomic radius, lower electronegativity, and increased polarizability compared to sulfur. Applications include its use in peptide synthesis, selenium metabolism studies, and as a precursor for radiolabeling or functionalizable surrogates in biochemical assays .

Properties

Molecular Formula |

C11H21NO4Se |

|---|---|

Molecular Weight |

310.26 g/mol |

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylselanylpentanoic acid |

InChI |

InChI=1S/C11H21NO4Se/c1-11(2,3)16-10(15)12-8(5-6-17-4)7-9(13)14/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |

InChI Key |

QTCVBUATUZMYKQ-MRVPVSSYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC[Se]C)CC(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC[Se]C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Boc-|A-Homoselenomethionine typically involves the protection of the amino group of selenomethionine with the Boc group. This can be achieved through the reaction of selenomethionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out under mild conditions, often at room temperature, to ensure the stability of the Boc group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is typically purified through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Boc-|A-Homoselenomethionine can undergo various chemical reactions, including:

Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

Reduction: Reduction reactions can convert selenoxide back to the selenide form.

Substitution: The Boc group can be removed under acidic conditions, allowing the free amino group to participate in further reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: The Boc group can be cleaved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under mild conditions.

Major Products Formed:

Oxidation: Selenoxide and selenone derivatives.

Reduction: Selenide form of the compound.

Substitution: Free amino group derivatives.

Scientific Research Applications

Boc-|A-Homoselenomethionine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of selenium-containing peptides and proteins.

Biology: Studied for its role in antioxidant defense mechanisms and its potential to protect cells from oxidative damage.

Medicine: Investigated for its potential therapeutic effects, including its role in cancer prevention and treatment due to its antioxidant properties.

Industry: Utilized in the development of selenium-enriched supplements and functional foods.

Mechanism of Action

The mechanism of action of Boc-|A-Homoselenomethionine involves its antioxidant properties. The selenium atom in the compound can interact with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage to cells. This interaction helps in the formation and recycling of glutathione, another important antioxidant. The Boc group protects the amino group during chemical reactions, ensuring the stability of the compound until it reaches its target .

Comparison with Similar Compounds

Nomenclature and Regulatory Considerations

Boc-L-Homoselenomethionine follows substitutive IUPAC nomenclature rules, prioritizing the selenoether group over amine and carboxylate functions. The Boc group is cited as a prefix, ensuring systematic indexing in chemical databases . Regulatory handling aligns with selenium-containing compounds, requiring hazard communication per GHS guidelines (e.g., SDS documentation for oxidative hazards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.